![molecular formula C20H18O5S B12530901 2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one CAS No. 861718-31-2](/img/structure/B12530901.png)
2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-9H-thioxanthen-9-one with epichlorohydrin in the presence of a base, such as sodium hydroxide, to introduce the oxirane groups. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The thioxanthene core can be reduced to form thioxanthene derivatives.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or alcohols are used under mild conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of thioxanthene derivatives.
Substitution: Formation of substituted oxirane derivatives.
Applications De Recherche Scientifique
2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive oxirane groups.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one involves its interaction with various molecular targets. The oxirane groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can disrupt normal cellular processes, contributing to its potential biological activities. The thioxanthene core may also interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure due to the presence of oxirane groups.
4,4’-Methylenebisphenol diglycidyl ether: Another compound with oxirane groups and a similar core structure.
Uniqueness
2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one is unique due to the presence of both oxirane groups and a thioxanthene core, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
861718-31-2 |
|---|---|
Formule moléculaire |
C20H18O5S |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
2-methyl-1,4-bis(oxiran-2-ylmethoxy)thioxanthen-9-one |
InChI |
InChI=1S/C20H18O5S/c1-11-6-15(24-9-12-7-22-12)20-17(19(11)25-10-13-8-23-13)18(21)14-4-2-3-5-16(14)26-20/h2-6,12-13H,7-10H2,1H3 |
Clé InChI |
HZYPILCADINAEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1OCC3CO3)C(=O)C4=CC=CC=C4S2)OCC5CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


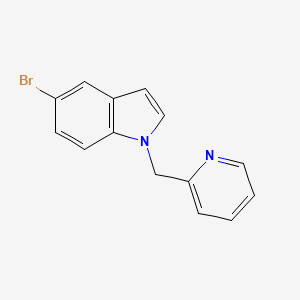
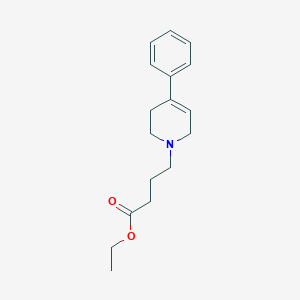
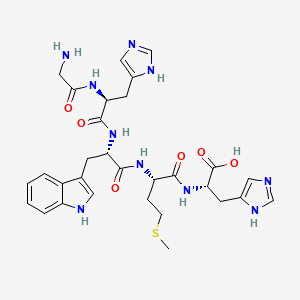
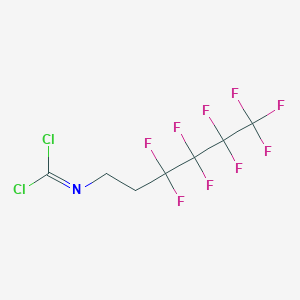
![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)
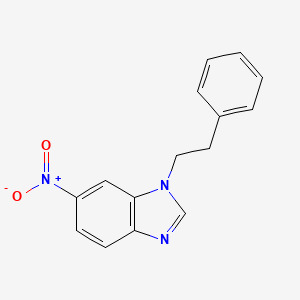
![{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol](/img/structure/B12530865.png)
![Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate](/img/structure/B12530872.png)
![5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12530879.png)
![2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B12530884.png)
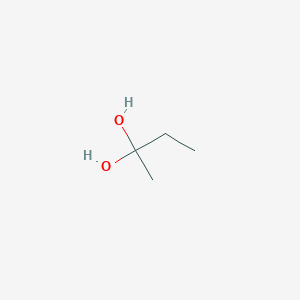
![[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid](/img/structure/B12530894.png)
![4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide](/img/structure/B12530895.png)
![4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B12530899.png)
